Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate
CAS No.: 1089330-72-2
Cat. No.: VC2703018
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089330-72-2 |
|---|---|
| Molecular Formula | C18H26N2O6 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | ethyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O6/c1-8-24-14(21)12-9-10-13(19-11-12)20(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h9-11H,8H2,1-7H3 |
| Standard InChI Key | XCKCQDNUCODYMU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate (CAS: 1089330-72-2) is a nicotinate derivative characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino functionality at the 6-position of the pyridine ring, with an ethyl ester group at the 3-position. The IUPAC name for this compound is ethyl 6-[bis[(2-methyl-2-propanyl)oxy]carbonyl]amino]pyridine-3-carboxylate . Its molecular formula is C18H26N2O6 with a molecular weight of 366.4 g/mol .
The compound belongs to a class of protected amino-substituted heterocycles, where the bis-Boc protection serves to mask the reactivity of the amino group, enabling selective chemical transformations at other positions of the molecule. This protection strategy is crucial in complex synthetic pathways where controlled reactivity is essential.
Physical and Chemical Properties
The key physicochemical properties of Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate are summarized in the following table:
Chemical Identifiers and Structural Parameters
The compound can be identified through various chemical notations:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C18H26N2O6/c1-8-24-14(21)12-9-10-13(19-11-12)20(15(22)25-17(2,3)4)16(23)26-18(5,6)7 |
| SMILES | CCOC(=O)C1=CN=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| MDL Number | MFCD11227196 |
Synthesis Methodology
The synthesis of Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate typically involves a two-stage process: first, the preparation of ethyl 6-aminonicotinate from 6-aminonicotinic acid, followed by protection of the amino functionality with di-tert-butyl dicarbonate.
Preparation of Ethyl 6-aminonicotinate
The precursor ethyl 6-aminonicotinate is synthesized through esterification of 6-aminonicotinic acid. A typical procedure involves:
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Suspending 6-aminonicotinic acid in ethanol
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Bubbling dry hydrochloric acid gas at 0°C
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Refluxing the mixture until complete dissolution occurs
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Concentrating the solution under reduced pressure
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Dissolving the residue in ethyl acetate
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Washing with saturated sodium bicarbonate solution and brine
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Concentrating to afford ethyl 6-aminonicotinate as a white solid
Bis-Boc Protection
The bis-Boc protection of ethyl 6-aminonicotinate is typically achieved through:
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Treatment of ethyl 6-aminonicotinate with excess di-tert-butyl dicarbonate (Boc2O)
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Using a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP)
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Conducting the reaction in an appropriate solvent (typically dichloromethane or tetrahydrofuran)
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Purification through column chromatography or recrystallization
The double protection of the amino group is particularly interesting from a mechanistic perspective, as it requires the initial mono-protected intermediate to undergo a second protection step under appropriate conditions, often requiring extended reaction times or elevated temperatures.
Structural Analogues and Related Compounds
Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate exists within a family of structurally related compounds that differ in their protection patterns or substitution positions.
Comparative Analysis with Related Compounds
| Compound | CAS Number | Molecular Formula | Structural Difference | Molecular Weight |
|---|---|---|---|---|
| Ethyl 6-aminonicotinate | 39658-41-8 | C8H10N2O2 | Lacks Boc protecting groups | 166.18 g/mol |
| Ethyl 6-((tert-butoxycarbonyl)amino)picolinate | 203321-86-2 | C13H18N2O4 | Single Boc group; carboxylate at 2-position | 266.29 g/mol |
| 6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid | 1187368-46-2 | C13H18N2O4 | Carboxylic acid instead of ethyl ester; ethyl on amino group | 266.3 g/mol |
Physical Property Comparison with Ethyl 6-aminonicotinate
The unprotected precursor, ethyl 6-aminonicotinate, differs significantly from the bis-Boc protected derivative:
Applications in Chemical Research and Synthesis
Role as a Synthetic Intermediate
Ethyl 6-(bis-tert-butoxycarbonyl)aminonicotinate serves primarily as a valuable intermediate in organic synthesis pathways . Its importance stems from:
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The strategic protection of the amino functionality, allowing selective reactions at other sites
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The potential for controlled deprotection under acidic conditions, revealing the amino group for subsequent reactions
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The presence of an ethyl ester group, which can undergo various transformations including hydrolysis, reduction, or aminolysis
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The pyridine scaffold, which provides opportunities for further functionalization through directed metallation or cross-coupling reactions
Advantages of Bis-Boc Protection Strategy
The use of bis-tert-butoxycarbonyl protection offers several advantages over mono-protection strategies:
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Enhanced stability under basic conditions and nucleophilic reagents
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Altered electronic properties of the pyridine ring, potentially influencing reactivity patterns
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Increased lipophilicity, potentially improving solubility in organic solvents commonly used in synthesis
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Different steric profiles, which may influence selectivity in subsequent transformations
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Possibility for stepwise deprotection under carefully controlled conditions
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